tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate
Overview
Description
The compound tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate is a chemical entity that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their diverse applications in medicinal chemistry due to their presence in a variety of biologically active compounds. The specific structure of this compound suggests that it may have potential as an intermediate in the synthesis of pharmaceuticals or as a pharmacologically active molecule itself.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves multi-step reactions starting from commercially available materials. For instance, tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, is synthesized through nucleophilic substitution, oxidation, halogenation, and elimination reactions from piperidin-4-ylmethanol . Similarly, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is synthesized via amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate . These methods could potentially be adapted for the synthesis of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate by incorporating the appropriate fluorophenyl urea moiety.
Molecular Structure Analysis
The molecular structure of piperidine derivatives is often confirmed using spectroscopic methods and X-ray diffraction studies. For example, the crystal structure of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was determined by single crystal XRD, and the compound was found to crystallize in the monoclinic system with specific unit cell parameters . The molecular structure of related compounds is also studied using density functional theory (DFT) calculations to predict and confirm the stability and conformation of the molecule . These techniques would be applicable to analyze the molecular structure of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, which are essential for their transformation into biologically active molecules. The 3-allylation of tert-butyl 4-oxopiperidine-1-carboxylate, for example, is achieved using BuLi and subsequent reaction with allyl bromides to afford tert-butyl 3-alkenyl-4-oxopiperidine-1-carboxylates . These reactions are indicative of the synthetic versatility of piperidine derivatives and could be relevant for further functionalization of tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like tert-butyl groups and fluorophenyl rings can affect these properties. For instance, the crystal packing and intermolecular interactions in tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate are characterized by weak C–H···O hydrogen bonds and π–π stacking interactions, which could influence its solubility and melting point . These properties are crucial for the compound's application in drug formulation and should be thoroughly investigated for tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Process : Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a related compound, is synthesized through a multi-step process starting with tert-butyl-4-hydroxypiperdine-1-carboxylate. The total yield of this process is about 49.9% (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).
- Molecular Structure : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which shares structural similarities, was studied using spectroscopic techniques and X-ray diffraction. This study provided detailed insight into the compound's structure and molecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).
Biological Activity
- Antibacterial and Anthelmintic Activity : Tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was evaluated for its antibacterial and anthelmintic activity. It exhibited moderate anthelmintic activity but poor antibacterial activity, demonstrating its potential in specific biological applications (Sanjeevarayappa et al., 2015).
Applications in Drug Synthesis
- Intermediate in Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an important intermediate for small molecule anticancer drugs. This highlights the role of similar tert-butyl piperidine-1-carboxylates in the development of anticancer therapeutics (Zhang, Ye, Xu, & Xu, 2018).
- Preparation of Potent Deoxycytidine Kinase Inhibitors : Another compound, 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate in the preparation of deoxycytidine kinase inhibitors, was synthesized from a related tert-butyl piperidine-1-carboxylate, demonstrating the utility of these compounds in drug synthesis (Zhang, Yan, Kanamarlapudi, Wu, & Keyes, 2009).
properties
IUPAC Name |
tert-butyl 4-[(4-fluorophenyl)carbamoylamino]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O3/c1-17(2,3)24-16(23)21-10-8-14(9-11-21)20-15(22)19-13-6-4-12(18)5-7-13/h4-7,14H,8-11H2,1-3H3,(H2,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXVIDHYYXFCOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)NC2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128920 | |
Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-[3-(4-fluorophenyl)ureido]piperidine-1-carboxylate | |
CAS RN |
913634-45-4 | |
Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=913634-45-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-[[[(4-fluorophenyl)amino]carbonyl]amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801128920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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